Auristatin E

Übersicht

Beschreibung

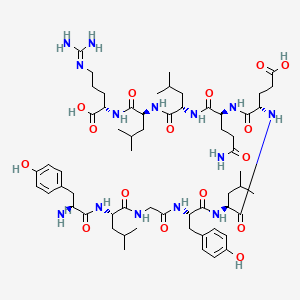

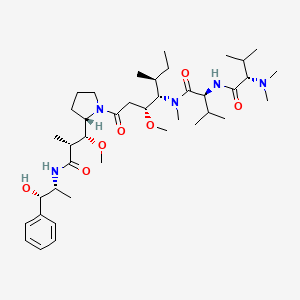

Auristatin E, also known as Monomethyl auristatin E (MMAE), is a synthetic antineoplastic agent . It is highly toxic and cannot be used as a drug itself. Instead, it is linked to a monoclonal antibody (MAB) which directs it to the cancer cells . MMAE is a potent antimitotic drug derived from peptides occurring in marine shell-less mollusc Dolabella auricularia .

Synthesis Analysis

The development of an integrin αvβ6-selective peptide-drug conjugate (PDC) was achieved by combining the therapeutic efficacy of MMAE with the selectivity of the αvβ6-binding peptide . The PDC exhibited high human serum stability, integrin αvβ6-selective internalization, cell binding, and cytotoxicity .Chemical Reactions Analysis

MMAE is an antimitotic agent which inhibits cell division by blocking the polymerisation of tubulin . The linker to the monoclonal antibody is stable in extracellular fluid, but is cleaved by cathepsin once the conjugate has entered a tumor cell, thus activating the antimitotic mechanism .Wissenschaftliche Forschungsanwendungen

1. Albumin-Binding Prodrugs for Enhanced Anticancer Efficacy Auristatin E derivatives such as AE-KetoSulf07 and AE-Ester-Sulf07 have been developed as novel acid-sensitive albumin-binding prodrugs. These prodrugs leverage albumin as a drug carrier to enhance the delivery and efficacy of auristatins in cancer treatment, demonstrating tumor regressions in various human tumor xenograft models .

Structural Insights for Drug Development

Research on the structural features of auristatins, including Auristatin E, provides essential data for drug development. Studies involving quantum chemical molecular modeling based on experimental evidence help in understanding the solution features of these compounds, which is crucial for designing more effective cytotoxic agents .

3. Light-Activated Prodrug Nanoparticles for Pancreatic Cancer A study has proposed light-activated monomethyl auristatin E (MMAE) prodrug nanoparticles for combinational photo-chemotherapy. This approach optimizes pancreatic cancer treatment by conjugating a photosensitizer and MMAE through a caspase-3-specific cleavable peptide, allowing targeted activation and therapy .

4. Hydrophilic Modification for Improved Antibody-Drug Conjugates (ADCs) The hydrophilic modification of monomethyl auristatin E (MMAE) is being studied to improve ADCs. Systematic studies on warhead modification are essential for the continuous development of ADCs, with MMAE being a widely used cytotoxic agent in clinical trials .

Drug Conjugates for Oncologic Applications

Monomethyl auristatin (MMAE), derived from Auristatin E, is commonly used as an ADC warhead conjugated to antibodies in clinical development for oncologic applications. Its efficacy and versatility make it a valuable component in the expanding field of targeted cancer therapies .

Wirkmechanismus

Target of Action

Auristatin E, specifically its derivative Monomethyl Auristatin E (MMAE), is a synthetic antineoplastic agent . It is linked to a monoclonal antibody (MAB) which directs it to the cancer cells . The primary target of Auristatin E is tubulin , a protein that forms the microtubules of the cellular cytoskeleton .

Mode of Action

Auristatin E acts as an antimitotic agent which inhibits cell division by blocking the polymerization of tubulin . The linker to the monoclonal antibody is stable in extracellular fluid, but is cleaved by cathepsin once the conjugate has entered a tumor cell, thus activating the antimitotic mechanism .

Biochemical Pathways

The action of Auristatin E leads to the disruption of microtubules and induction of ER stress, leading to apoptosis and tumor cell death . This disruption of microtubules affects the normal mitotic process, leading to cell cycle arrest and ultimately cell death .

Pharmacokinetics

The pharmacokinetics of Auristatin E, particularly MMAE, is complex due to its conjugation to antibodies. While MMAE is rapidly eliminated from the plasma, it shows prolonged and extensive distribution in tissues, blood cells, and tumor . Highly perfused tissues demonstrated tissue-to-plasma area under the concentration curve (AUC) ratios > 20, and poorly perfused tissues had ratios from 1.3 to 2.4 .

Result of Action

The result of Auristatin E’s action is the induction of apoptosis and cell death in tumor cells . It has been shown to sensitize colorectal and pancreatic cancer cells to ionizing radiation (IR) in a schedule- and dose-dependent manner, correlating with mitotic arrest . This is evidenced by decreased clonogenic survival and increased DNA double-strand breaks in irradiated cells treated with MMAE .

Action Environment

The action of Auristatin E can be influenced by the tumor microenvironment. For instance, the linker to the monoclonal antibody is stable in extracellular fluid, but is cleaved by cathepsin once the conjugate has entered a tumor cell . This suggests that the presence and activity of cathepsin in the tumor microenvironment could influence the efficacy of Auristatin E. Additionally, the ability of the monoclonal antibody to direct Auristatin E to the cancer cells can be influenced by the expression of the target antigen on the cancer cells .

Safety and Hazards

Zukünftige Richtungen

Given their advanced pharmaceutical properties, next-generation HER2-targeted ADCs have the potential to be active beyond traditional HER2-positive breast cancer and may be effective in cells with low expression of HER2 or ERBB2 mutations, opening a spectrum of new possible clinical applications . Ongoing challenges include improving target-specificity, optimizing the toxicity profile, and identifying biomarkers for patient selection .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H69N5O7/c1-14-26(6)35(44(11)40(50)33(24(2)3)42-39(49)34(25(4)5)43(9)10)31(51-12)23-32(46)45-22-18-21-30(45)37(52-13)27(7)38(48)41-28(8)36(47)29-19-16-15-17-20-29/h15-17,19-20,24-28,30-31,33-37,47H,14,18,21-23H2,1-13H3,(H,41,48)(H,42,49)/t26-,27+,28+,30-,31+,33-,34-,35-,36+,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWDZACBATWTAU-FEFUEGSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H69N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

732.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Auristatin E | |

CAS RN |

160800-57-7 | |

| Record name | L-Valinamide, N,N-dimethyl-L-valyl-N-[(1S,2R)-4-[(2S)-2-[(1R,2R)-3-[[(1R,2S)-2-hydro xy-1-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

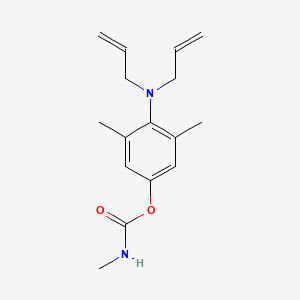

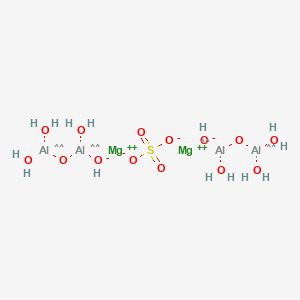

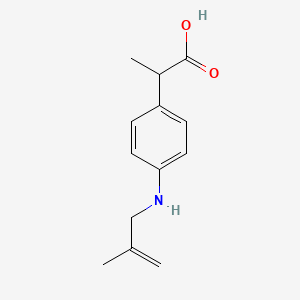

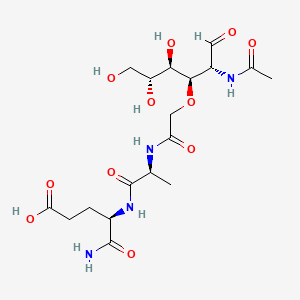

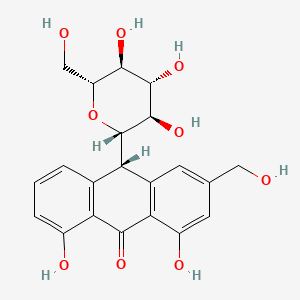

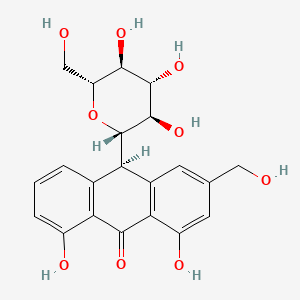

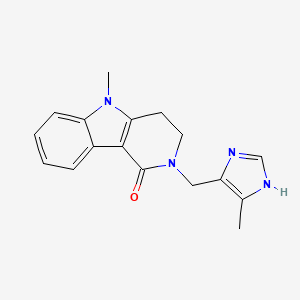

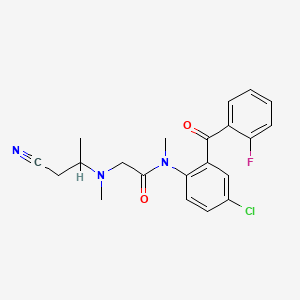

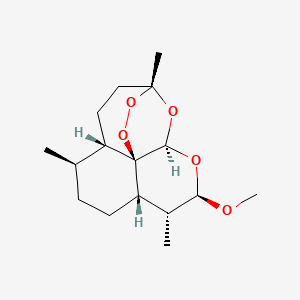

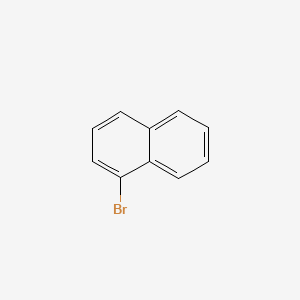

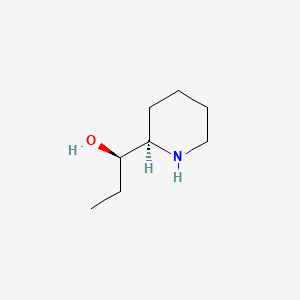

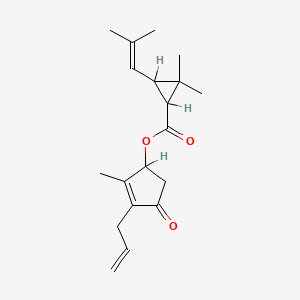

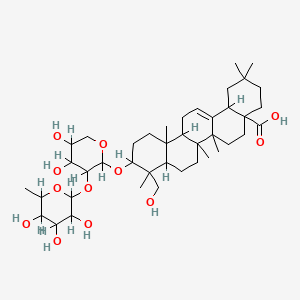

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.